Dabigatran-d3
Overview
Description
Dabigatran-d3 is an internal standard used for the quantification of dabigatran by GC- or LC-MS . Dabigatran is an inhibitor of thrombin and an active metabolite of the thrombin inhibitor prodrug dabigatran etexilate . It also inhibits trypsin but is selective for thrombin and trypsin over plasmin, Factor Xa, activated protein C, and tissue plasminogen activator .
Molecular Structure Analysis
The molecular structure of Dabigatran-d3 is closely related to that of Dabigatran. The X-ray crystal structure of Dabigatran in complex with an antidote reveals many structural similarities of Dabigatran recognition compared with thrombin .
Chemical Reactions Analysis
Dabigatran and Dabigatran etexilate have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of Dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of Dabigatran .
Physical And Chemical Properties Analysis
Dabigatran-d3 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Scientific Research Applications
Pharmacogenetic Influence on Dabigatran
- Pharmacokinetic Variability : Dabigatran's pharmacokinetics are influenced by various factors including sex, pantoprazole treatment, and genetic polymorphisms like CYP2D6 and SLC22A1. This impacts drug exposure and clearance, offering insights into personalized medicine approaches (Zubiaur et al., 2020).
In Vitro and Ex Vivo Anticoagulant Activity
- Selective Thrombin Inhibition : Dabigatran exhibits selective and reversible inhibition of human thrombin, crucial for understanding its anticoagulant mechanism. This is demonstrated through various in vitro and ex vivo assays, providing a basis for its clinical efficacy (Wienen et al., 2007).
Management of Hemorrhage and Overdose
- Treatment Approaches : In emergencies like hemorrhage or surgery in patients on dabigatran, specific management strategies are outlined, including the use of antidotes and maintaining renal perfusion for drug excretion. This provides critical guidelines for handling dabigatran-related complications (Alikhan et al., 2013).
Development of Specific Antidotes
- Antidote Characterization : Research on antidotes for dabigatran, like aDabi-Fab, sheds light on their effectiveness in reversing anticoagulant activity. Such studies are vital for developing safe treatments for dabigatran-related bleeding risks (Schiele et al., 2013).
Pharmacokinetics in Specific Patient Populations
- Renal Impairment and Dosing : The pharmacokinetics of dabigatran in patients with renal impairments, including those on hemodialysis, is crucial for dose adjustments and safe administration (Lehr et al., 2012).
Platelet Function and Interaction
- Platelet Aggregation and Activation : Dabigatran's effect on platelet function, specifically its inhibition of thrombin-induced platelet aggregation, provides insights into its antithrombotic properties beyond anticoagulation (Vinholt et al., 2017).
Dabigatran in Special Clinical Situations
- Role in Chronic Kidney Disease : Understanding dabigatran's pharmacodynamics in patients with severe chronic kidney disease informs clinical decisions for this vulnerable group (Kooiman et al., 2016).
Patient Adherence and Outcomes
- Adherence and Clinical Outcomes : Studies on patient adherence to dabigatran and its association with clinical outcomes highlight the importance of patient management and monitoring (Shore et al., 2014).
Interaction with Other Drugs
- Impact of Proton Pump Inhibitors : Investigating the interactions between dabigatran and proton pump inhibitors is critical for understanding potential drug-drug interactions in clinical settings (Kuwayama et al., 2017).
Thrombin Receptor Interactions
- Effects on Thrombin Receptors : Research on dabigatran's influence on thrombin receptors, like GPIbα, offers deeper insight into its antithrombotic mechanism, enhancing our understanding of its clinical application (Trabold et al., 2019).
Future Directions
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .
properties
IUPAC Name |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747410 | |
Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran-d3 | |
CAS RN |
1246817-44-6 | |
Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.